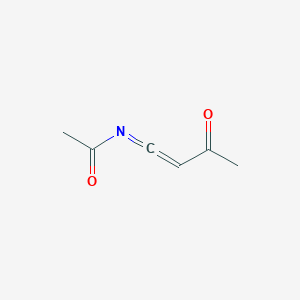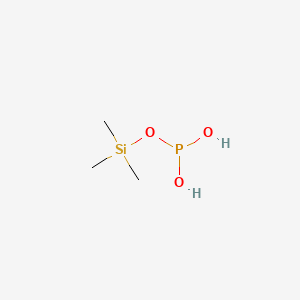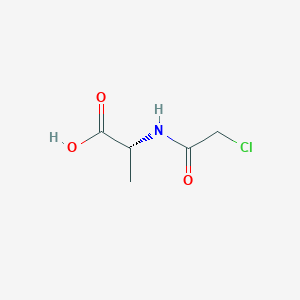
Chloroacetyl-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroacetyl-D-alanine is a derivative of the amino acid alanine, where a chloroacetyl group is attached to the nitrogen atom of the alanine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloroacetyl-D-alanine can be synthesized through the reaction of D-alanine with chloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Chloroacetyl-D-alanine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-alanine and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Hydrolysis: D-alanine and chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
Chloroacetyl-D-alanine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of chloroacetyl-D-alanine involves its interaction with specific molecular targets, such as enzymes. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly useful in designing enzyme inhibitors for therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Chloroacetyl-L-alanine
- Chloroacetyl-D,L-leucine
- Chloroacetyl-L-leucine
- Chloroacetyl-D,L-leucylglycine
Uniqueness
Chloroacetyl-D-alanine is unique due to its specific stereochemistry (D-alanine) and the presence of the chloroacetyl group. This combination allows for specific interactions with enzymes and other biological molecules, making it a valuable tool in biochemical research and drug development .
Eigenschaften
Molekularformel |
C5H8ClNO3 |
|---|---|
Molekulargewicht |
165.57 g/mol |
IUPAC-Name |
(2R)-2-[(2-chloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 |
InChI-Schlüssel |
HTAQFYLADZNZHZ-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)CCl |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


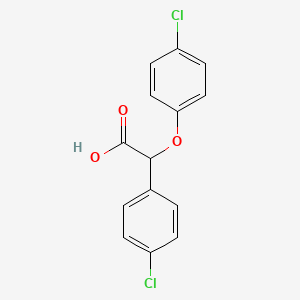


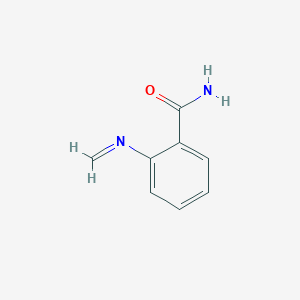

![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
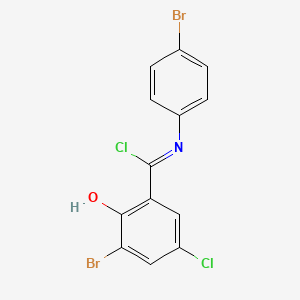

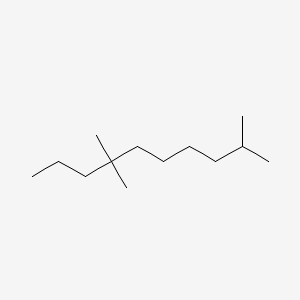
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
